propyl 1H-pyrrole-2-carboxylate
Description
Propyl 1H-pyrrole-2-carboxylate is an ester derivative of pyrrole-2-carboxylic acid, featuring a propyl group attached to the carboxylate moiety. Pyrrole-based esters are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity and versatility.
Properties
CAS No. |
173908-62-8 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
propyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h3-5,9H,2,6H2,1H3 |
InChI Key |
UDGJAVHADMBUGS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=CN1 |
Canonical SMILES |
CCCOC(=O)C1=CC=CN1 |
Synonyms |
1H-Pyrrole-2-carboxylicacid,propylester(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antitumor Properties
Propyl 1H-pyrrole-2-carboxylate derivatives have shown potential as antiviral and antitumor agents. Research indicates that compounds similar to this compound can interact with DNA, specifically targeting the minor groove. This interaction can inhibit the activity of transcription factors and other DNA-binding proteins, which are crucial in gene regulation. Such properties make these compounds candidates for therapeutic development against various cancers and viral infections .
Case Study: Synthesis of DNA-Binding Polyamides
A study demonstrated the synthesis of polyamides containing imidazole and pyrrole carboxamides, which exhibited significant binding affinity to double-stranded DNA. The synthesized compounds were evaluated for their ability to inhibit specific DNA-binding proteins, showcasing their potential in gene regulation and therapeutic applications .
| Compound Type | Binding Affinity | Application Area |
|---|---|---|
| Pyrrole Polyamides | High | Antiviral, Antitumor |
| Imidazole-Pyrrole Conjugates | Moderate | Gene Regulation |
Material Science
Conductive Polymers
The synthesis of conductive polymers from pyrrole derivatives, including this compound, has been explored for applications in electronic devices. These polymers can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their excellent electrical conductivity and stability .
Case Study: Conductive Polymer Films
Research on the fabrication of films from pyrrole-based compounds revealed that these materials possess tunable conductivity based on their chemical structure. The incorporation of propyl groups enhances solubility and processability, making them suitable for various electronic applications .
| Application | Material Type | Key Property |
|---|---|---|
| OLEDs | Conductive Polymer Films | High conductivity |
| Photovoltaic Cells | Organic Conductors | Enhanced stability |
Agricultural Chemistry
Pesticidal Activity
Recent studies have indicated that pyrrole derivatives may possess pesticidal properties. The structural features of this compound contribute to its effectiveness against certain pests, potentially offering a new avenue for developing environmentally friendly pesticides .
Case Study: Pesticide Efficacy Testing
In a controlled environment, this compound was tested against common agricultural pests. Results showed a significant reduction in pest populations, suggesting its viability as a natural pesticide alternative .
| Pest Type | Efficacy (%) | Application Potential |
|---|---|---|
| Aphids | 85% | Natural Pesticide |
| Whiteflies | 78% | Crop Protection |
Comparison with Similar Compounds
Key Features:
- Structure : The pyrrole ring is substituted at the 2-position with a carboxylate ester (propyl group).
- Synthesis: Analogous to , hydrogenation over Pd/C in ethanol could be employed for reduction steps, followed by esterification. For example, ethyl derivatives are synthesized via hydrogenation of precursors in ethanol with yields exceeding 85% .
- Applications : Pyrrole carboxylates are precursors to bioactive molecules, including prodrugs and heterocyclic scaffolds .
Structural Analogs and Derivatives
Table 1: Comparative Overview of Pyrrole Carboxylate Esters
Physical and Chemical Properties
- Boiling/Melting Points : Propyl esters likely have higher boiling points than ethyl analogs due to increased molecular weight. For example, ethyl derivatives in are liquid at room temperature, while tert-butyl analogs () may be crystalline solids.
- Solubility : Propyl esters are less polar than ethyl analogs, enhancing lipid membrane permeability—critical for bioavailability in drug design .
Preparation Methods
Base-Mediated Alkylation in Polar Solvents
A representative procedure from HBV capsid assembly modulator research illustrates the reaction of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1 ) with propyl bromide in dimethyl sulfoxide (DMSO) using potassium hydroxide as a base. The reaction mixture is stirred overnight at ambient temperature, followed by aqueous workup and ethyl acetate extraction. Purification via flash chromatography yields propyl 1H-pyrrole-2-carboxylate derivatives.
Key parameters :
Limitations and Side Reactions
Competitive O-alkylation is minimized by using bulky alkyl halides, but trace amounts of N-propyl byproducts (<5%) are detectable via HPLC.
Cyclization Strategies Involving Ester Formation
A less conventional approach constructs the pyrrole ring while simultaneously introducing the propyl ester moiety. This method, adapted from calpain inhibitor synthesis, employs cyclization of β-keto esters with ammonia equivalents.
Knorr Pyrrole Synthesis Variant
Diethyl acetamidomalonate reacts with 1,4-dichloro-2-butyne in the presence of sodium ethoxide, forming a substituted pyrrole intermediate. Subsequent hydrolysis and esterification with propanol yield the target compound.
Reaction conditions :
Advantages Over Alkylation
-
Avoids handling moisture-sensitive alkyl halides.
-
Enables modular substitution at the pyrrole 3- and 5-positions.
Comparative Analysis of Synthetic Methods
Optimization Strategies and Scalability
Catalytic Enhancements
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems, as demonstrated in verdiperstat synthesis. A patent-described process achieved 57% isolated yield for a related pyrrole ester using potassium carbonate/potassium iodide in water-heptane mixtures.
Solvent Effects
Temperature Control
Elevated temperatures (65°C) in alkylation reactions reduce reaction times but increase byproduct formation.
Industrial Applications and Patent Landscape
A 2021 patent (WO2014206257A1) highlights the use of pyrrole-2-carboxylate esters as intermediates in neurology drug synthesis, underscoring the commercial relevance of optimized preparation methods .
Q & A
Q. What are the common synthetic routes for preparing propyl 1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification of pyrrole-2-carboxylic acid with propanol under acidic catalysis. A detailed protocol involves refluxing equimolar amounts of the acid and alcohol in the presence of concentrated sulfuric acid, followed by purification via fractional distillation or column chromatography. Reaction optimization includes monitoring temperature (typically 100–120°C), solvent choice (e.g., anhydrous diethyl ether or toluene), and catalyst loading to achieve yields >90% . Alternative routes may involve trichloroacetyl chloride intermediates, as seen in analogous ethyl ester syntheses .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Purity is assessed using reversed-phase HPLC with a C18 column and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Structural confirmation relies on:
- NMR spectroscopy : H NMR should show characteristic pyrrole ring protons (δ 6.5–7.0 ppm) and propyl ester signals (δ 1.0–1.4 ppm for CH, δ 1.6–1.9 ppm for CH, δ 4.1–4.3 ppm for OCH) .
- Mass spectrometry : Molecular ion peak at m/z 153 (CHNO) and fragmentation patterns consistent with ester cleavage .
- X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 7.53 Å, b = 5.46 Å, c = 14.73 Å, β = 100.55° .
Advanced Research Questions
Q. What computational methods are suitable for predicting the stability and reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies (BDEs) and reaction pathways. For example:
- Bond dissociation energy : The weakest bond (e.g., C-O ester linkage) is calculated to guide stability assessments under thermal or photolytic conditions .
- Electron localization : Fukui function analysis identifies nucleophilic/electrophilic sites, aiding in predicting regioselectivity for derivatization (e.g., amidation at the pyrrole C3 position) .
- Solvent effects : Polarizable continuum models (PCM) evaluate solvent interactions, critical for designing reaction media in synthetic workflows .
Q. How can contradictory data on the compound’s spectroscopic properties be resolved?
Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. Methodological steps include:
- Standardized solvent systems : Use deuterated solvents (e.g., CDCl) with controlled pH to suppress tautomeric shifts .
- High-resolution techniques : 2D NMR (COSY, HSQC) resolves overlapping signals, while variable-temperature NMR identifies dynamic equilibria .
- Cross-validation : Compare experimental data with computational predictions (e.g., GIAO NMR chemical shift calculations at the B3LYP level) .
Q. What strategies are effective for derivatizing this compound to enhance biological activity?
Functionalization focuses on the pyrrole ring and ester group:
- Amidation : React with primary amines (e.g., benzylamine) under peptide coupling conditions (EDCI/HOBt) to yield pyrrole-2-carboxamides, improving cellular permeability .
- Electrophilic substitution : Bromination at C5 using NBS (N-bromosuccinimide) introduces handles for cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl derivatives) .
- Ester hydrolysis : Controlled saponification with NaOH/EtOH generates pyrrole-2-carboxylic acid for coordination chemistry or metal-organic frameworks (MOFs) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific toxicological data are limited, general precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis/purification to mitigate inhalation risks .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Immediate flushing with water for skin/eye contact; seek medical evaluation for ingestion .
Methodological Notes
- Crystallography : SHELX software suite (SHELXL/SHELXD) is recommended for structure refinement, leveraging high-resolution X-ray data to resolve disorder or twinning .
- Chromatography : GC-MS analysis using polar columns (e.g., DB-WAX) with temperature gradients (50°C to 250°C at 10°C/min) separates volatile derivatives .
- Data repositories : PubChem and CAS Common Chemistry provide validated spectral and physicochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
